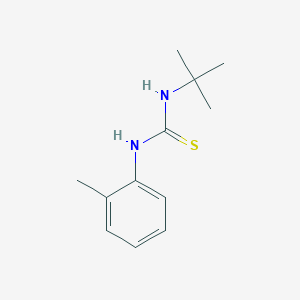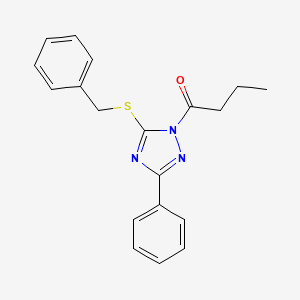
2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate (CFMB) is a chemical compound that belongs to the family of phenyl benzoates. It has a molecular formula of C24H23ClO4 and a molecular weight of 416.89 g/mol. CFMB is widely used in scientific research due to its unique properties, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate also exhibits antioxidant and anti-inflammatory activity, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate has several advantages and limitations for use in lab experiments. One advantage is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate also exhibits antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. However, 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate. One area of interest is the development of 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new synthesis methods for 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate that improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate and its potential use in scientific research.
Synthesemethoden
2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Knoevenagel condensation reaction. In the Friedel-Crafts acylation reaction, 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate is synthesized by reacting 2-chloro-4-formyl-6-methoxyphenol with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst. The Knoevenagel condensation reaction involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with malonic acid and 4-tert-butylbenzaldehyde in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate has been extensively studied for its potential use in scientific research. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c1-19(2,3)14-7-5-13(6-8-14)18(22)24-17-15(20)9-12(11-21)10-16(17)23-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDYSCYEWRRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)


![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)

![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)